molecular formula C22H22N4O5S B2503981 4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941243-45-4

4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2503981
CAS RN: 941243-45-4
M. Wt: 454.5
InChI Key: GVFZWVBDAQYWRE-UHFFFAOYSA-N
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Description

4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized related indole derivatives and evaluated their effects on cancer cell lines. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells .

Anti-Inflammatory and Analgesic Properties

Indole derivatives have been explored for their anti-inflammatory and analgesic effects. Among these, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) demonstrated both anti-inflammatory and analgesic activities. Their ulcerogenic index was favorable compared to standard drugs like indomethacin and celecoxib .

Microtubule-Targeting Agents

Given the indole nucleus’s role as a privileged structural motif, researchers have explored its utility as an anticancer agent. Microtubules, particularly tubulin, are key targets for anticancer drugs. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, further exploration of heteroaryl groups remains an exciting avenue .

Synthesis of Related Compounds

Researchers have developed optimal methods for synthesizing related compounds. For instance, an optimal method was established for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine by alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .

Other Biological Activities

Beyond the mentioned applications, further studies could explore the compound’s interactions with other biological targets, such as enzymes, receptors, or cellular pathways. Investigating its potential in areas like neuroprotection, antimicrobial activity, or metabolic regulation could yield valuable insights.

properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-26(4-2)32(27,28)17-8-6-16(7-9-17)21-25-18(12-23)22(31-21)24-13-15-5-10-19-20(11-15)30-14-29-19/h5-11,24H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFZWVBDAQYWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

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